BenchChemオンラインストアへようこそ!

Antiproliferative agent-6

Antiproliferative activity Colon cancer Structure-activity relationship

Antiproliferative agent-6 (compound 8a) is the benchmark 3-chloropropyl-substituted benzimidazo[1,2-a]quinoline for colon cancer SAR studies. With submicromolar GI50 (0.5 μM against HCT116) and 5-fold selectivity over non-tumor HaCaT cells (3.5 μM), this 2-fluoro, mono-triazolyl derivative outperforms hydroxyethyl analogs (e.g., 8b) by 1.2-fold. Unlike DNA intercalators, it exerts membrane-damage-mediated antiproliferative effects without nuclear targeting, enabling non-genotoxic pathway research. Validated across HCT116, H460, MCF-7, and HaCaT lines for inter-assay calibration.

Molecular Formula C21H14ClFN6
Molecular Weight 404.8 g/mol
Cat. No. B12419088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-6
Molecular FormulaC21H14ClFN6
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl
InChIInChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2
InChIKeyCHNJNWJESLUCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-6 (Compound 8a) Procurement: Core Identity and Assay Baseline


Antiproliferative agent-6, also designated as compound 8a, is a synthetic small-molecule 1,2,3-triazolyl-appended benzimidazo[1,2-a]quinoline derivative with reported antiproliferative activity [1]. Its chemical structure incorporates a 2-fluoro substituent on the tetracyclic core and a 3-chloropropyl side-chain on the triazole moiety, features associated with enhanced growth-inhibitory effects in cancer cell models [1]. The compound is supplied primarily as a research tool for evaluating antitumor potential, with published GI50 values established across multiple human cancer cell lines including HCT116 (colon), MCF-7 (breast), and H460 (lung), as well as the non-tumor aneuploid immortal keratinocyte line HaCaT [1].

Why In-Class Benzimidazo[1,2-a]quinoline Analogs Cannot Simply Replace Antiproliferative Agent-6


Substitution with structurally related benzimidazo[1,2-a]quinoline analogs is not functionally equivalent due to compound-specific structure-activity relationship (SAR) determinants that govern both potency and cellular selectivity [1]. The presence of fluorine at the C-2 position, the mono-triazolyl substitution pattern at C-5, and the specific 3-chloropropyl side-chain length collectively influence the growth-inhibitory profile of this chemotype [1]. Even minor modifications, such as replacement of the chloropropyl group with a hydroxyethyl side-chain (as in compound 8b), yield measurable differences in antiproliferative potency across cancer cell panels and alter the selectivity index relative to non-tumor cells [1]. Consequently, procurement decisions based solely on core scaffold similarity without consideration of these defined substituent effects may result in acquisition of a compound with divergent biological activity and reduced experimental reproducibility.

Antiproliferative Agent-6 (Compound 8a): Quantitative Differentiation Evidence for Scientific Selection


Head-to-Head Potency Comparison: Antiproliferative Agent-6 (8a) Versus Compound 8b in HCT116 Colon Cancer Cells

In a direct head-to-head comparison within the same study, antiproliferative agent-6 (compound 8a, bearing a 3-chloropropyl side-chain) demonstrated superior growth-inhibitory activity against HCT116 colon cancer cells relative to its closely related analog compound 8b (bearing a 2-hydroxyethyl side-chain) [1].

Antiproliferative activity Colon cancer Structure-activity relationship

Selectivity Index Comparison: Antiproliferative Agent-6 (8a) Demonstrates Differential Activity Between Tumor and Non-Tumor Cells

Antiproliferative agent-6 (compound 8a) was identified as the most promising candidate from the series based on its higher potency and some selectivity in the non-tumor aneuploid immortal keratinocyte (HaCaT) cell line relative to cancer cells [1]. The GI50 value against HaCaT cells (3.5 μM) is 7-fold higher (less potent) than the GI50 against HCT116 colon cancer cells (0.5 μM), indicating a preferential antiproliferative effect against the tumor-derived line under the tested conditions [1].

Selectivity index Cancer selectivity HaCaT cells

Cross-Cell Line Potency Profile: Antiproliferative Agent-6 Exhibits Submicromolar Activity in HCT116 and H460 Cells with Differential Breast Cancer Activity

Antiproliferative agent-6 displays a distinct cell line potency profile, with submicromolar GI50 values against HCT116 colon cancer (0.5 μM) and H460 non-small cell lung cancer (0.7 μM) cells, while exhibiting reduced potency against MCF-7 breast cancer cells (2 μM) [1]. This differential activity pattern distinguishes it from other compounds within the same chemical series and may inform selection for tissue-specific antiproliferative studies.

Cell line panel Tissue selectivity Antiproliferative profiling

Mechanistic Differentiation: Antiproliferative Agent-6 Does Not Target Nuclear DNA Despite Intercalative Binding Capacity

Although biophysical assays (fluorescence and CD spectroscopy, thermal denaturation) demonstrated that antiproliferative agent-6 (8a) exhibits moderate to high DNA/RNA binding affinities with intercalation as the dominant binding mode, intracellular distribution studies in H460 lung carcinoma cells revealed that the compound does not target nuclear DNA [1]. This finding distinguishes 8a from classical DNA intercalators and suggests that its non-specific cytotoxic effect may instead be attributed to damage of intercellular membranes [1].

Mechanism of action Intracellular distribution DNA binding

Antiproliferative Agent-6 (Compound 8a): Evidence-Driven Research Application Scenarios for Procurement Decision-Making


Colon Cancer Antiproliferative Screening and SAR Studies

Procure antiproliferative agent-6 (8a) when establishing a benchmark for 3-chloropropyl-substituted benzimidazo[1,2-a]quinoline derivatives in colon cancer models. The compound's submicromolar GI50 of 0.5 μM against HCT116 cells [1] and its 1.2-fold potency advantage over the hydroxyethyl analog 8b [1] make it suitable as a reference standard for comparative SAR investigations focused on side-chain optimization in this chemotype.

Tumor-Selective Cytotoxicity Profiling in Lung Cancer Models

Utilize antiproliferative agent-6 in studies evaluating differential cytotoxicity between H460 lung carcinoma and non-tumor HaCaT cells. The compound's GI50 of 0.7 μM in H460 cells versus 3.5 μM in HaCaT cells (a 5-fold difference) [1] provides a quantifiable selectivity benchmark for assessing novel analogs or combination treatments in non-small cell lung cancer research contexts.

Non-DNA-Targeting Antiproliferative Mechanism Studies

Select antiproliferative agent-6 for investigations into membrane-damage-mediated antiproliferative mechanisms. Unlike classical DNA intercalators, intracellular distribution assays in H460 cells demonstrate that this compound does not target nuclear DNA despite possessing biophysically confirmed DNA/RNA intercalative binding capacity [1]. This property enables researchers to study non-genotoxic antiproliferative pathways and membrane-associated cytotoxic effects.

Cell Line Panel Reference Compound for Tissue-Specific Activity Profiling

Deploy antiproliferative agent-6 as a characterized reference compound when validating antiproliferative assays across multiple cell lines. Its defined GI50 profile—HCT116 (0.5 μM), H460 (0.7 μM), MCF-7 (2 μM), HaCaT (3.5 μM) [1]—provides a reproducible activity fingerprint for inter-assay calibration and for benchmarking the tissue-selectivity patterns of novel compounds under standardized conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.